1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine
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Overview
Description
1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine is a heterocyclic compound that contains both an oxadiazole ring and a piperidine ring. The oxadiazole ring is known for its broad spectrum of biological activities, making this compound of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the oxadiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium or potassium hydroxide.
Major Products
The major products formed from these reactions include various substituted oxadiazoles and piperidines, which can have enhanced biological activities .
Scientific Research Applications
1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly against cell lines like MCF-7 and KB.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine involves its interaction with various molecular targets and pathways:
Enzymes: Inhibits enzymes like thymidylate synthase and histone deacetylase, which are crucial for cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Known for its antibacterial and antifungal activities.
1,2,3-Oxadiazole: Less studied but has shown potential in antiviral research.
1,2,5-Oxadiazole: Investigated for its anti-inflammatory properties.
Uniqueness
1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine stands out due to its dual ring structure, which combines the biological activities of both the oxadiazole and piperidine rings. This unique structure enhances its potential as a multifunctional therapeutic agent .
Properties
Molecular Formula |
C8H14N4O |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine |
InChI |
InChI=1S/C8H14N4O/c1-6-10-11-8(13-6)12-4-2-7(9)3-5-12/h7H,2-5,9H2,1H3 |
InChI Key |
SYAXEXNRBZBALY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)N2CCC(CC2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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